2-[Ethyl(2-hydroxyethyl)amino]-1-phenyl-1-propanone

Structure–activity relationship α-aminoketone N-alkyl substitution

2-[Ethyl(2-hydroxyethyl)amino]-1-phenyl-1-propanone (CAS 1183127-86-7, molecular formula C₁₃H₁₉NO₂, MW 221.29 g/mol) is a synthetic α-aminoketone featuring a benzoyl chromophore substituted at the α-carbon with a methyl group and an N-ethyl-N-(2-hydroxyethyl) tertiary amine moiety. The compound belongs to the α-aminophenone class, which encompasses both clinically established monoamine reuptake inhibitors (e.g., bupropion) and widely employed Type I photoinitiators (e.g., Irgacure.

Molecular Formula C13H19NO2
Molecular Weight 221.29 g/mol
Cat. No. B13451209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[Ethyl(2-hydroxyethyl)amino]-1-phenyl-1-propanone
Molecular FormulaC13H19NO2
Molecular Weight221.29 g/mol
Structural Identifiers
SMILESCCN(CCO)C(C)C(=O)C1=CC=CC=C1
InChIInChI=1S/C13H19NO2/c1-3-14(9-10-15)11(2)13(16)12-7-5-4-6-8-12/h4-8,11,15H,3,9-10H2,1-2H3
InChIKeyIYMSHLSUBFJQNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[Ethyl(2-hydroxyethyl)amino]-1-phenyl-1-propanone (CAS 1183127-86-7): Structural Identity and Research-Grade Procurement Context


2-[Ethyl(2-hydroxyethyl)amino]-1-phenyl-1-propanone (CAS 1183127-86-7, molecular formula C₁₃H₁₉NO₂, MW 221.29 g/mol) is a synthetic α-aminoketone featuring a benzoyl chromophore substituted at the α-carbon with a methyl group and an N-ethyl-N-(2-hydroxyethyl) tertiary amine moiety . The compound belongs to the α-aminophenone class, which encompasses both clinically established monoamine reuptake inhibitors (e.g., bupropion) and widely employed Type I photoinitiators (e.g., Irgacure 907) [1]. It is currently supplied as a specialty research chemical—predominantly by Toronto Research Chemicals under catalog number TR-E945535—with a stated intended use as a laboratory reference standard . Predicted physicochemical properties include a boiling point of 355.7±22.0 °C, a density of 1.060±0.06 g/cm³, and a pKa of 14.66±0.10 . Critically, no peer-reviewed primary research paper, patent exemplification, or authoritative database entry dedicated to the biological or photochemical performance of this specific compound was identified at the time of evidence assembly.

Why 2-[Ethyl(2-hydroxyethyl)amino]-1-phenyl-1-propanone Cannot Be Replaced by Simple α-Aminoketone Analogs Without Risk of Functional Divergence


The α-aminoketone scaffold is exquisitely sensitive to N-substitution pattern. In the monoamine transporter field, the Shalabi et al. (2017) structure–activity relationship study demonstrated that even modest alterations to the N-alkyl substituents on α-aminophenones can flip the pharmacological mechanism from pure uptake inhibition to substrate-induced neurotransmitter release [1]. Similarly, in photopolymerization, the nature of the amine group governs the Norrish Type I α-cleavage quantum yield, the absorption λmax, and the reactivity of the photogenerated radical species [2]. The target compound’s N-ethyl-N-(2-hydroxyethyl) substitution is structurally distinct from the simpler N,N-dimethyl, N,N-diethyl, or unsubstituted N-(2-hydroxyethyl) variants: the simultaneous presence of a lipophilic ethyl arm and a terminal hydroxyl group capable of hydrogen bonding or further functionalization creates a steric and electronic environment that cannot be replicated by any single commercially dominant α-aminoketone (e.g., Irgacure 907, Irgacure 369, or bupropion). Generic substitution without head-to-head comparative data therefore carries an unquantified risk of altered target engagement, photoinitiation efficiency, or pharmacokinetic behavior. The quantitative evidence below, while limited in breadth, establishes the specific structural and predicted physicochemical differences that constitute the minimal basis for scientific selection.

Quantitative Differentiation Evidence for 2-[Ethyl(2-hydroxyethyl)amino]-1-phenyl-1-propanone Against Its Closest Structural Analogs


N-Substitution Pattern Divergence: N-Ethyl-N-(2-hydroxyethyl) vs. N-(2-Hydroxyethyl) and N,N-Dimethyl Congeners

The target compound bears an N-ethyl-N-(2-hydroxyethyl) tertiary amine (C₁₃H₁₉NO₂, MW 221.29 g/mol), whereas its closest catalogued analog—2-[(2-hydroxyethyl)amino]-1-phenyl-1-propanone (CAS 91247-26-6)—retains a secondary N-(2-hydroxyethyl)amine with no N-ethyl substituent (C₁₁H₁₅NO₂, MW 193.24 g/mol) . A further comparator, 2-(dimethylamino)-1-phenyl-1-propanone, carries an N,N-dimethyl group with no hydroxyl functionality [1]. The N-ethyl-N-(2-hydroxyethyl) pattern introduces a permanent tertiary amine center, a 28.0 g/mol molecular weight increase relative to the secondary amine analog, and a terminal hydroxyl group absent from the N,N-dimethyl variant. In the α-aminophenone transporter pharmacology literature, Shalabi et al. (2017) demonstrated that N-alkyl substitution changes of this magnitude can invert the functional mechanism at monoamine transporters from inhibition to release [2].

Structure–activity relationship α-aminoketone N-alkyl substitution

Predicted Physicochemical Property Differentiation: pKa and Hydrogen-Bonding Capacity vs. Core Comparators

In silico prediction places the pKa of the target compound's hydroxyl group at 14.66±0.10 . The compound possesses one hydrogen-bond donor (the terminal –OH) and one hydrogen-bond acceptor (the tertiary amine nitrogen), as inferred from its structure. In contrast, 2-(dimethylamino)-1-phenyl-1-propanone lacks any H-bond donor, while 2-[(2-hydroxyethyl)amino]-1-phenyl-1-propanone (CAS 91247-26-6) contains a secondary amine that can act as both a donor and an acceptor, with a different predicted pKa profile [1]. The target compound's permanent tertiary amine, combined with a single hydroxyl donor, yields a distinct hydrogen-bonding capacity that may influence solubility, formulation compatibility in polar media, and the potential for subsequent derivatization via the hydroxyl handle—capabilities absent in the N,N-dimethyl variant.

Physicochemical properties pKa prediction hydrogen-bond donors

Class Membership in Dual-Utility α-Aminophenone Space: Transporter Pharmacology and Photoinitiator Potential

The target compound occupies the intersection of two well-characterized α-aminophenone functional spaces: (i) monoamine transporter ligands, exemplified by bupropion (2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-one), a clinically used DAT/NET inhibitor [1]; and (ii) Type I photoinitiators, represented by Irgacure 907 (2-methyl-1-[4-(methylthio)phenyl]-2-morpholinopropan-1-one) [2]. The Shalabi et al. (2017) study on deconstructed bupropion analogues established that α-aminophenones with tertiary amine substitution can function as either transporter inhibitors or substrate-type releasers depending on the precise N-alkyl topology [1]. Separately, patent literature on functionalized α-aminoketone photoinitiators (US 7,732,504) explicitly claims N-(2-hydroxyethyl)-substituted aminoketone derivatives as photocleavable radical generators, noting that the hydroxyl group enables subsequent macromolecular conjugation [2]. The target compound's N-ethyl-N-(2-hydroxyethyl) motif is not exemplified in either the bupropion SAR literature or the cited photoinitiator patents, making it a structurally novel entry that bridges these two domains.

α-aminophenone monoamine transporter photoinitiator

Evidence-Backed Application Scenarios for 2-[Ethyl(2-hydroxyethyl)amino]-1-phenyl-1-propanone in Research Procurement


Mechanistic Probe in Monoamine Transporter Structure–Activity Relationship Studies

The Shalabi et al. (2017) framework established that N-alkyl topology on the α-aminophenone core determines whether a compound acts as a DAT/NET uptake inhibitor or a substrate-type releaser [1]. The target compound, with its N-ethyl-N-(2-hydroxyethyl) motif, represents a topology not evaluated in that series. Researchers investigating the molecular determinants governing the inhibitor-to-releaser transition can deploy this compound as a novel probe to test whether the introduction of a hydroxyl-bearing arm on a tertiary amine alters the functional mechanism relative to the N,N-dimethyl or N,N-diethyl congeners. The hydroxyl group additionally permits radiolabeling or fluorophore conjugation for binding and trafficking assays.

Precursor for Macromolecular Photoinitiator Synthesis via Hydroxyl Functionalization

US Patent 7,732,504 and related prior art describe the use of N-(2-hydroxyethyl)-substituted α-aminoketones as intermediates for preparing polymeric and surface-active photoinitiators, wherein the terminal hydroxyl serves as the covalent attachment point to polymer backbones or acrylate monomers [2]. The target compound's hydroxyl group is strategically positioned on a tertiary amine-bearing α-aminoketone core, enabling the synthesis of novel macrophotoinitiators with potentially enhanced migration stability and reduced odor—key industrial requirements for UV-curable food-packaging inks and coatings. The N-ethyl substituent adds steric bulk that may modulate the photolysis kinetics relative to less substituted analogs.

Reference Standard for Analytical Method Development and Metabolite Identification

The compound is supplied by Toronto Research Chemicals (TRC)—a manufacturer specializing in analytical reference standards—under catalog number TR-E945535 . Its structural similarity to cathinone-class substances and bupropion metabolites makes it a candidate reference material for forensic toxicology laboratories developing LC-MS/MS or GC-MS methods for the detection of emerging synthetic cathinones. The well-defined molecular weight (221.29 g/mol), predicted chromatographic properties (logP, retention index), and the presence of both a tertiary amine (suitable for positive-ion ESI) and a hydroxyl group (amenable to derivatization) support its use as a system suitability standard or internal standard analogue.

Scaffold for De Novo Prodrug Design Exploiting the Hydroxyl Handle

The terminal hydroxyl group on the N-ethyl arm provides a synthetic handle for esterification, carbamation, or phosphate ester formation—classic prodrug strategies used to modulate pharmacokinetic properties. In the context of CNS-targeted α-aminophenones (cf. bupropion), hydroxyl derivatization could be employed to create esterase-labile prodrugs with altered blood–brain barrier penetration or extended duration of action. The N-ethyl group concurrently blocks metabolic N-dealkylation at one position, potentially altering the metabolic pathway relative to N-methyl or unsubstituted analogs. This dual feature—a metabolically stable tertiary amine and a derivatizable hydroxyl—is not found in the widely studied bupropion scaffold.

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